molecular formula C15H13Cl2FN2O B4608308 1-[1-(2,4-Dichlorophenyl)ethyl]-3-(3-fluorophenyl)urea

1-[1-(2,4-Dichlorophenyl)ethyl]-3-(3-fluorophenyl)urea

Cat. No.: B4608308
M. Wt: 327.2 g/mol
InChI Key: KGMCGQANAFMNCV-UHFFFAOYSA-N
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Description

1-[1-(2,4-Dichlorophenyl)ethyl]-3-(3-fluorophenyl)urea is a synthetic organic compound with the molecular formula C15H13Cl2FN2O This compound is characterized by the presence of dichlorophenyl and fluorophenyl groups attached to a urea moiety

Preparation Methods

The synthesis of 1-[1-(2,4-Dichlorophenyl)ethyl]-3-(3-fluorophenyl)urea typically involves the reaction of 2,4-dichloroacetophenone with 3-fluoroaniline in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve optimization of reaction parameters to increase yield and purity .

Chemical Reactions Analysis

1-[1-(2,4-Dichlorophenyl)ethyl]-3-(3-fluorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl rings. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.

Scientific Research Applications

1-[1-(2,4-Dichlorophenyl)ethyl]-3-(3-fluorophenyl)urea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[1-(2,4-Dichlorophenyl)ethyl]-3-(3-fluorophenyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, and further studies are needed to fully elucidate its mechanism .

Comparison with Similar Compounds

1-[1-(2,4-Dichlorophenyl)ethyl]-3-(3-fluorophenyl)urea can be compared with other similar compounds, such as:

    1-(2,4-Dichlorophenyl)-3-(2-fluorophenyl)urea: Similar structure but with a different position of the fluorine atom.

    1-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)urea: Another positional isomer with the fluorine atom at the para position.

    1-(2,4-Dichlorophenyl)-3-(3-chlorophenyl)urea:

Properties

IUPAC Name

1-[1-(2,4-dichlorophenyl)ethyl]-3-(3-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2FN2O/c1-9(13-6-5-10(16)7-14(13)17)19-15(21)20-12-4-2-3-11(18)8-12/h2-9H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMCGQANAFMNCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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